molecular formula C14H14N4O B5325532 2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5325532
M. Wt: 254.29 g/mol
InChI Key: CMAHXNZZSPYABE-UHFFFAOYSA-N
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Description

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the quinazolinone ring system. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino and phenylamino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: :

Properties

IUPAC Name

2-amino-4-anilino-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-14-17-10-7-4-8-11(19)12(10)13(18-14)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAHXNZZSPYABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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